Cas no 2097924-16-6 (4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine)

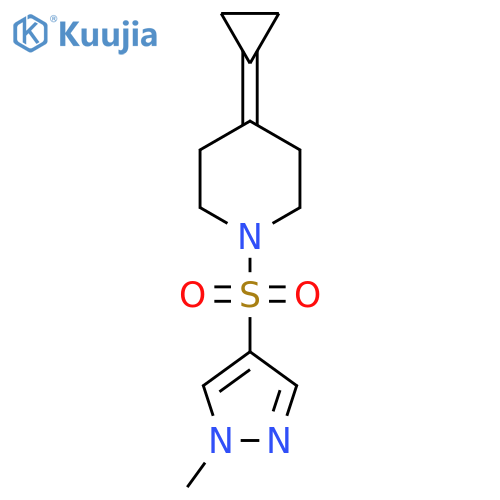

2097924-16-6 structure

商品名:4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine

4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine

- 4-cyclopropylidene-1-(1-methylpyrazol-4-yl)sulfonylpiperidine

- AKOS032461556

- 4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine

- 2097924-16-6

- F6550-3347

- 4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine

-

- インチ: 1S/C12H17N3O2S/c1-14-9-12(8-13-14)18(16,17)15-6-4-11(5-7-15)10-2-3-10/h8-9H,2-7H2,1H3

- InChIKey: VSNKLHNSONCHBN-UHFFFAOYSA-N

- ほほえんだ: S(C1C=NN(C)C=1)(N1CC/C(/CC1)=C1/CC/1)(=O)=O

計算された属性

- せいみつぶんしりょう: 267.10414797g/mol

- どういたいしつりょう: 267.10414797g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 450

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 63.6Ų

4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6550-3347-1mg |

4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

2097924-16-6 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6550-3347-10mg |

4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

2097924-16-6 | 10mg |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6550-3347-5mg |

4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

2097924-16-6 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6550-3347-15mg |

4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

2097924-16-6 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6550-3347-40mg |

4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

2097924-16-6 | 40mg |

$210.0 | 2023-09-08 | ||

| Life Chemicals | F6550-3347-75mg |

4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

2097924-16-6 | 75mg |

$312.0 | 2023-09-08 | ||

| Life Chemicals | F6550-3347-5μmol |

4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

2097924-16-6 | 5μmol |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6550-3347-50mg |

4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

2097924-16-6 | 50mg |

$240.0 | 2023-09-08 | ||

| Life Chemicals | F6550-3347-25mg |

4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

2097924-16-6 | 25mg |

$163.5 | 2023-09-08 | ||

| Life Chemicals | F6550-3347-20μmol |

4-cyclopropylidene-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

2097924-16-6 | 20μmol |

$118.5 | 2023-09-08 |

4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

2097924-16-6 (4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬